molecular formula C21H20N4O2S B2653558 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1172541-96-6

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2653558
CAS RN: 1172541-96-6
M. Wt: 392.48
InChI Key: OTUMJDLHGNGKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Coordination Complexes and Antioxidant Activity : A study by Chkirate et al. (2019) involved the synthesis of pyrazole-acetamide derivatives, which were used to create Co(II) and Cu(II) coordination complexes. These complexes displayed significant antioxidant activity.
  • Insecticidal Assessment : Research by Fadda et al. (2017) explored the synthesis of various heterocycles, including pyrazole derivatives, assessing their insecticidal properties against the cotton leafworm.
  • Anti-Inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Agents : A study by Küçükgüzel et al. (2013) involved synthesizing celecoxib derivatives with pyrazole components, evaluating their potential in various medical applications, including anti-inflammatory and anticancer activities.

Pharmacological Evaluation

  • Potential Antipsychotic Agents : Research by Wise et al. (1987) explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, finding that these compounds demonstrated antipsychotic-like properties in animal tests without interacting with dopamine receptors.
  • Anti-Microbial Activities : A study by Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating a pyrazole moiety, which exhibited significant anti-bacterial and anti-fungal activities.

Chemical Synthesis and Applications

  • Synthesis of Diverse Heterocycles : Research by Ma et al. (2018) detailed the synthesis of 2H-benzo[4,5]thieno[3,2-b]pyran derivatives, highlighting the versatility of pyrazole derivatives in chemical synthesis.
  • Diversity-Oriented Synthesis for Biological Screening : A study by Zaware et al. (2011) created a library of substituted tetrahydropyrones, including pyrazole motifs, for screening against various biological targets.

Anticancer and Antiviral Activities

  • Synthesis of 2‐Pyrazoline‐Substituted 4‐Thiazolidinones : Research by Havrylyuk et al. (2013) synthesized pyrazoline derivatives and evaluated their in vitro anticancer and antiviral activities, discovering compounds with promising potential.

Miscellaneous Applications

  • Anti-Inflammatory Activity : A study by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)acetamide, including pyrazole compounds, which showed significant anti-inflammatory activity.
  • Antitumor Activity : Research by Albratty et al. (2017) focused on synthesizing novel thiophene, pyrimidine, and pyrazole derivatives, some of which exhibited notable antitumor effects.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-N-(2-pyrazol-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-27-17-9-7-16(8-10-17)15-20(26)25(14-13-24-12-4-11-22-24)21-23-18-5-2-3-6-19(18)28-21/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUMJDLHGNGKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.